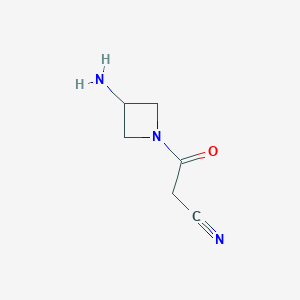![molecular formula C9H13N5O B1475685 1-(8-エトキシ-[1,2,4]トリアゾロ[4,3-a]ピラジン-3-イル)-N-メチルメタンアミン CAS No. 2098082-59-6](/img/structure/B1475685.png)
1-(8-エトキシ-[1,2,4]トリアゾロ[4,3-a]ピラジン-3-イル)-N-メチルメタンアミン
説明
“1-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine” is a compound that belongs to the class of nitrogen-containing heterocycles . It’s a derivative of [1,2,4]triazolo[4,3-a]pyrazine . The molecular formula of this compound is C8H11N5O.
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .
Molecular Structure Analysis
The molecular structure of “1-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine” was characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .
科学的研究の応用
抗がん活性
[1,2,4]トリアゾロ[4,3-a]ピラジン誘導体は、抗がん研究で有望な結果を示しています。 これらの誘導体は、がん細胞の増殖と血管新生において重要な役割を果たすc-Met/VEGFR-2などの特定のキナーゼに対する阻害活性を評価されています 。これらの化合物は、さまざまながん細胞株に対して強力な抗増殖活性を示し、がん治療のための潜在的な候補となっています。
抗菌特性
このクラスの化合物は、顕著な抗菌特性を示しています。 微生物酵素や受容体との相互作用能力により、新しい抗菌剤の開発につながる可能性があり、これは薬剤耐性菌株やその他の病原体との戦いに不可欠です .
鎮痛および抗炎症作用
トリアゾロピラジン誘導体の構造的特徴により、鎮痛および抗炎症剤として作用します。 痛みや炎症を仲介する生物学的経路との相互作用により、新しい疼痛管理薬の開発のための経路を提供します .
酵素阻害
これらの化合物は、炭酸脱水酵素、コリンエステラーゼなど、酵素阻害剤として研究されてきました。 これらの酵素を阻害することで、酵素活性が調節不全になっている疾患の治療に使用できます .
抗結核剤
結核(TB)との戦いは、トリアゾロピラジン誘導体を潜在的な抗結核剤として探求することにつながりました。 それらの作用機序には、細菌細胞プロセスへの干渉が含まれ、TBに対して効果的である可能性があります .
抗酸化作用
これらの化合物の抗酸化作用は、神経変性疾患など、さまざまな慢性疾患に関与する酸化ストレスから細胞を保護する可能性について研究されています .
抗ウイルス用途
トリアゾロピラジン誘導体は、抗ウイルス剤としての可能性を示しています。 特定のウイルス酵素またはタンパク質を標的にすることによりウイルス複製を阻害する能力により、新しい抗ウイルス薬の開発候補となります .
神経疾患
研究により、これらの化合物を神経疾患の治療に使用する可能性が示されています。 神経伝達物質系または神経受容体を調節する可能性があり、うつ病、不安、てんかんなどの状態の治療のための新しい道を開きます .
将来の方向性
The future directions for “1-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine” and its derivatives could involve further exploration of their antimicrobial properties . There’s an urgent need to develop new antimicrobial agents with excellent antibacterial activity, and nitrogen-containing heterocycles like this compound could play a significant role .
作用機序
Target of Action
The primary targets of 1-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine are the c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and angiogenesis, respectively .
Mode of Action
1-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine interacts with its targets by inhibiting their activities . This inhibition leads to a decrease in the proliferation of cancer cells and angiogenesis .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways . The inhibition of these pathways leads to a decrease in cell proliferation and angiogenesis, which are critical for the growth and spread of cancer cells .
Pharmacokinetics
The compound’s effectiveness against various cancer cell lines suggests that it has favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound exhibits excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines . It also shows excellent kinase inhibitory activities against c-Met and VEGFR-2 . Moreover, it inhibits the growth of A549 cells in the G0/G1 phase in a dose-dependent manner and induces late apoptosis of A549 cells .
生化学分析
Biochemical Properties
1-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes such as carbonic anhydrase and cholinesterase . These interactions are crucial as they can modulate the activity of these enzymes, leading to potential therapeutic effects. The compound’s ability to form hydrogen bonds with target receptors enhances its binding affinity and specificity.
Cellular Effects
The effects of 1-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the MAPK/ERK signaling pathway, leading to altered gene expression and cellular responses . Additionally, it can impact cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 1-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are critical for understanding the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with changes in cellular function, including altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and organ damage . Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the safe use of the compound in potential clinical applications.
Metabolic Pathways
1-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux by inhibiting or activating key enzymes, leading to changes in metabolite levels . These interactions are important for understanding the compound’s pharmacokinetics and its potential effects on metabolic processes.
特性
IUPAC Name |
1-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O/c1-3-15-9-8-13-12-7(6-10-2)14(8)5-4-11-9/h4-5,10H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTZKCGBBAQKQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Cyclopropyl-(2,2-difluorobenzo[1,3]dioxol-5-ylmethyl)-amine](/img/structure/B1475609.png)



![Ethyl 6,8-dimethylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1475616.png)


![7-Chloro-2-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B1475621.png)


